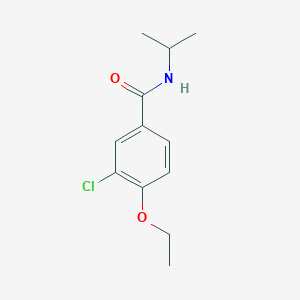![molecular formula C24H19IN2O B5420807 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420807.png)
6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and therapeutic potential.
Wirkmechanismus
The mechanism of action of 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of specific enzyme activities. This compound binds to the active site of the enzyme and prevents its normal function. This leads to a disruption of cellular processes that are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific system being studied. In general, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments include its high potency and selectivity against specific enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, the limitations of this compound include its complex synthesis method and potential toxicity at high concentrations.
Zukünftige Richtungen
There are numerous future directions for research on 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. These include the development of new synthetic methods to improve yield and purity, the identification of new targets for this compound, and the optimization of its pharmacological properties for use in drug discovery. Additionally, further studies are needed to understand the mechanisms underlying its biological activities and to evaluate its potential for clinical use.
Synthesemethoden
The synthesis of 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-(4-methylphenyl)vinylamine with 6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, including the formation of a Schiff base and subsequent cyclization to form the final product. This method has been optimized to yield high purity and yield of the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-iodo-3-(4-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone in scientific research are numerous. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases and topoisomerases. This makes it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
6-iodo-3-(4-methylphenyl)-2-[(E)-2-(4-methylphenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19IN2O/c1-16-3-7-18(8-4-16)9-14-23-26-22-13-10-19(25)15-21(22)24(28)27(23)20-11-5-17(2)6-12-20/h3-15H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZQONZLBOHYRE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[({1-[(3-methylisoxazol-5-yl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5420724.png)
amino]-N-methylbutanamide](/img/structure/B5420728.png)

![6-{[(2-furylmethyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5420738.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5420756.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5420757.png)
![methyl [2-(isopropylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5420772.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5420782.png)
![N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5420788.png)
![4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5420793.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420801.png)
![N-[2-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-(hydroxymethyl)-2-oxoethyl]acetamide](/img/structure/B5420806.png)
amino]methyl}tetrahydrofuran-2-yl)methyl]-N,N-dimethylnicotinamide](/img/structure/B5420824.png)
